molecular formula C6H3F3N2S B174929 6-(Trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 109113-98-6

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Cat. No. B174929
CAS RN: 109113-98-6
M. Wt: 192.16 g/mol
InChI Key: GUVJALXXDXFZPN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a chemical compound with the molecular formula C6H3F3N2S. It has a molecular weight of 192.16 . The IUPAC name for this compound is 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole is 1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Trifluoromethyl)imidazo[2,1-b]thiazole are not detailed in the retrieved sources, compounds with similar structures have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole are not extensively detailed in the retrieved sources. The compound’s molecular weight is 192.16 .

Scientific Research Applications

Comprehensive Analysis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Applications:

Anticancer Agent

Imidazo[2,1-b]thiazoles have been reported to serve as powerful anticancer agents. Derivatives of this compound have been synthesized and tested for their cytotoxicity activity on various human tumor cell lines, showing potent effects particularly on prostate cancer .

Anxiolytic Properties

These compounds have also been identified as potent non-sedative anxiolytics. This application is significant in the development of treatments for anxiety disorders without the sedative side effects commonly associated with such medications .

PET Imaging Probes

Benzo[d]imidazo[2,1-b]thiazoles are used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients. This application is crucial for early detection and monitoring of Alzheimer’s disease progression .

Kinase Inhibition

Another important application is as kinase inhibitors. Kinase inhibition is a therapeutic strategy in treating various diseases, including cancer and inflammatory disorders .

Antimicrobial Activity

These compounds exhibit antimicrobially active properties, which could be utilized in developing new antimicrobial agents to combat resistant strains of bacteria .

Phosphorescent Materials

The derivatives of imidazo[2,1-b]thiazole have been used to synthesize phosphorescent iridium complexes, indicating potential applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Structure-Activity Relationship Studies

The trifluoromethyl substitution at position-2 and other substitutions on the imidazo[2,1-b]thiazole ring have shown to enhance inhibitory activity in structure-activity relationship studies. This is important for medicinal chemistry in designing more effective therapeutic agents .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of a variety of novel compounds with potential applications across different fields of chemistry and pharmacology .

properties

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVJALXXDXFZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454633
Record name 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

CAS RN

109113-98-6
Record name 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109113-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-1,1,1-trifluoroacetone (11.0 mmol) is added to a solution of 2-aminothiazole (10.0 mmol) in acetone (20 mL) and the mixture is stirred at reflux for 20 h. The obtained precipitate is filtered off, treated with hydrobromic acid (2.0 M, 40 mL), stirred at reflux for 1 h and cooled to RT. The mixture is made basic by addition of ammonium hydroxide solution (15%) and the resulting free base is crystallized from EtOH to give the desired product. LC-MS: tR=0.78 min; [M+H]+=192.95.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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